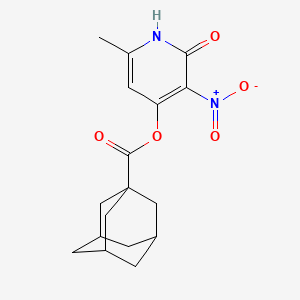
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product from specific starting materials. The synthesis analysis would involve a detailed study of these reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying its reactivity, stability, and the various products it forms under different conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Antibacterial and Antifungal Properties
- Broad-Spectrum Antibacterial Activity : Two derivatives, namely; E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide and E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide, exhibited potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. These molecules also showed weak to moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Catalytic Applications
- Selective Hydroxylation of Alkanes : Diiron(III) complexes of tridentate 3N ligands, including a compound similar to the subject chemical, were used as catalysts for selective hydroxylation of alkanes. Adamantane, in particular, was selectively oxidized to 1-adamantanol and 2-adamantanol (Sankaralingam & Palaniandavar, 2014).
Organic Synthesis
- Functionalization of Hydrocarbons : The GifIV system, involving pyridine and adamantane, was used for the oxidation of various saturated hydrocarbons. This demonstrated the potential for chemical transformations in organic synthesis (Balavoine et al., 1988).
- Synthesis of Methyl-3,5,7-Trifluoroadamantane-1-Carboxylate : This compound, an intermediate for the synthesis of trifluoroamantadine, was synthesized via electrochemical fluorination, showcasing the chemical versatility of adamantane derivatives (Monoi & Hara, 2012).
Pharmaceutical Research
- Adamantane 11-β-HSD-1 Inhibitors : A scalable process was developed for the synthesis of adamantane-based inhibitors, demonstrating the compound's relevance in medicinal chemistry (Becker et al., 2008).
Coordination Chemistry
- Fumarate Bridged Coordination Polymers : Research on coordination polymers involving adamantane derivatives revealed insights into their structural and magnetic behaviors, important for materials science (Konar et al., 2004).
Material Science
- Polymer Synthesis : New polyamides containing adamantyl moieties in the main chain were synthesized, displaying unique properties such as high glass transition temperatures and stability, relevant in material science applications (Chern et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-9-2-13(14(19(22)23)15(20)18-9)24-16(21)17-6-10-3-11(7-17)5-12(4-10)8-17/h2,10-12H,3-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSIQBDEPEZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

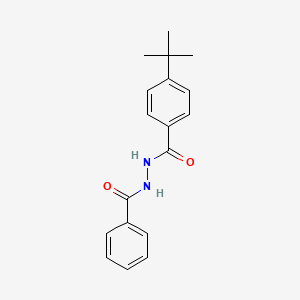
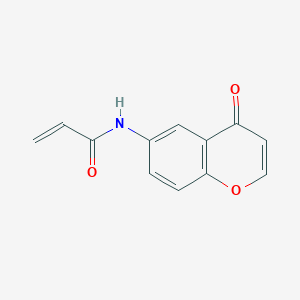
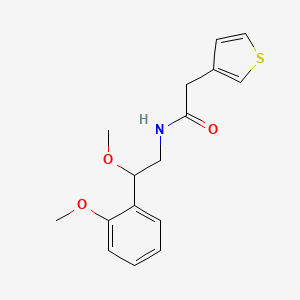
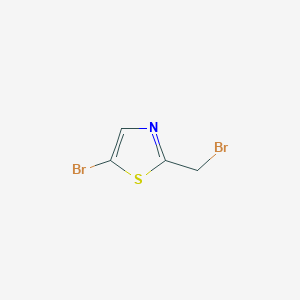

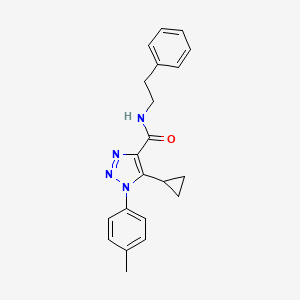
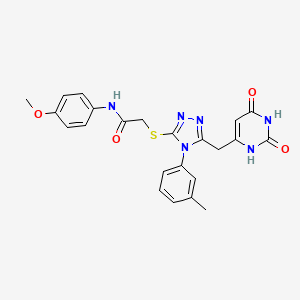
![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
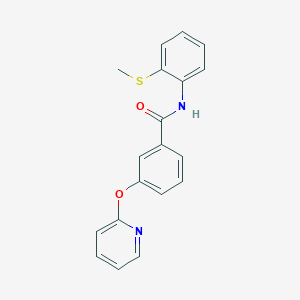
![2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2847614.png)
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
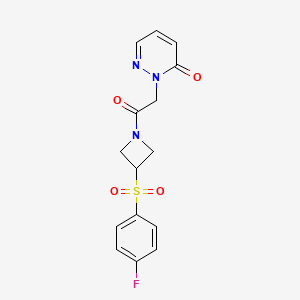
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2847618.png)